N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 2-methylbenzo[d]thiazole moiety and a thiophen-2-yl substituent. The cyclopentane core provides conformational rigidity, while the heterocyclic substituents (benzothiazole and thiophene) may enhance electronic interactions and binding affinity in biological systems. This compound’s structural framework aligns with pharmacologically active carboxamides, such as kinase inhibitors or receptor-targeting agents, though its specific biological activity requires further investigation.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-19-14-11-13(6-7-15(14)23-12)20-17(21)18(8-2-3-9-18)16-5-4-10-22-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFJVYZNXCKBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and thiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials with unique properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Cyclopentanecarboxamide Derivatives
| Compound | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2-methylbenzo[d]thiazol-5-yl, thiophen-2-yl | N/A | N/A |
| 1-(Phenylamino)cyclopentanecarboxamide (2a) | Phenylamino | 90 | 166 |
| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) | 4-Methylphenylamino | 85 | 120 |
| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) | 4-Methoxyphenylamino | 50 | 90–93 |
Pyrrolidine and Cyclopropane Carboxamide Analogs
and highlight compounds with alternative carbocyclic cores:
- Pyrrolidine Derivatives: Examples 157–159 () are (2S,4R)-pyrrolidine-2-carboxamides with thiazol-5-yl and methylisoxazol-5-yl groups.
- Cyclopropane Analogs : Compound 74 () features a cyclopropane ring fused to a benzo[d][1,3]dioxole group. Cyclopropanes exhibit higher ring strain, which may enhance reactivity or metabolic instability compared to the cyclopentane core .
Thiazole-Containing Pharmacologically Active Compounds
- Dasatinib (): A thiazole-5-carboxamide with anti-cancer activity. While the target compound shares a benzothiazole moiety, dasatinib’s pyrimidine and piperazinyl groups enable kinase inhibition (e.g., BCR-ABL). This suggests that the target compound’s thiophene and benzothiazole groups may orient it toward distinct targets, such as GPCRs or other enzymes .
- Thiazolylmethylcarbamates (): These compounds (e.g., bis(thiazol-5-ylmethyl) derivatives) demonstrate the versatility of thiazole in drug design. The target compound’s 2-methylbenzo[d]thiazole group may confer unique steric or electronic properties compared to simpler thiazole substituents .
Opioid Receptor-Targeting Cyclopentanecarboxamides
lists cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide), a potent opioid analog. The target compound diverges by lacking the piperidinyl-phenethyl motif critical for opioid receptor binding. Instead, its benzothiazole and thiophene groups may redirect activity toward non-opioid targets, such as serotonin or dopamine receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and what key reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentanecarboxylic acid derivatives coupled with thiazole and thiophene precursors. Key conditions include:
- Temperature control : Reflux in solvents like acetonitrile or dimethyl sulfoxide (60–80°C) to promote cyclization .
- Catalysts : Use of phosphorus pentasulfide for thioamide formation or palladium catalysts for cross-coupling reactions .
- Purification : Recrystallization from ethanol or chromatography (HPLC with C18 columns) to achieve >95% purity .
- Critical Note : Impurities often arise from incomplete cyclization; monitoring via TLC or HPLC is essential .
Q. How is the compound characterized structurally, and which spectroscopic methods are most effective in confirming its molecular integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole and cyclopentane rings. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and methyl groups in thiazole (δ 2.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 385.12) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and thiophene C-S (~680 cm) confirm functional groups .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, and how should researchers control for cytotoxicity?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include cisplatin as a positive control .
- Cytotoxicity Controls : Test parallelly on non-cancerous cell lines (e.g., HEK293) to assess selectivity. Solvent controls (DMSO <0.1%) are critical to rule out vehicle effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
- Data Normalization : Use Z-factor or strict statistical thresholds (p<0.01) to validate reproducibility. Replicate experiments across independent labs .
- Structural Confirmation : Re-characterize batches via NMR to rule out polymorphic or isomeric variations affecting activity .
Q. What advanced computational methods are employed to predict the binding affinity of this compound with target proteins, and how are these models validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with cyclopentane .
- Validation : Compare docking scores with experimental IC values. Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What strategies are effective in modifying the compound's structure to enhance its pharmacokinetic properties while maintaining bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute thiophene with furan to improve solubility without losing π-π stacking interactions .
- Prodrug Design : Introduce ester groups at the cyclopentane carboxylate to enhance oral bioavailability. Hydrolytic activation in vivo confirmed via LC-MS .
- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., methyl groups on thiazole). Deuteration at labile sites can prolong half-life .
Notes
- Structural analogs (e.g., thiadiazole derivatives) provide insights into SAR but require rigorous comparative studies .
- Contradictions in data often stem from unoptimized synthetic protocols or assay variability; systematic replication is key .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
